2-(4-chlorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)octahydroisoquinolin-4a(2H)-ol
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Overview
Description
2-[(4-CHLOROPHENYL)METHYL]-1-(4-HYDROXY-3-METHOXYPHENYL)-DECAHYDROISOQUINOLIN-4A-OL is a complex organic compound with significant potential in various scientific fields. This compound features a decahydroisoquinoline core, substituted with a chlorophenylmethyl group and a hydroxy-methoxyphenyl group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-CHLOROPHENYL)METHYL]-1-(4-HYDROXY-3-METHOXYPHENYL)-DECAHYDROISOQUINOLIN-4A-OL typically involves multi-step organic reactions. One common method includes the initial formation of the decahydroisoquinoline core, followed by the introduction of the chlorophenylmethyl and hydroxy-methoxyphenyl groups through various substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. The purification process often includes crystallization, distillation, and chromatography techniques to achieve the desired compound quality.
Chemical Reactions Analysis
Types of Reactions
2-[(4-CHLOROPHENYL)METHYL]-1-(4-HYDROXY-3-METHOXYPHENYL)-DECAHYDROISOQUINOLIN-4A-OL undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction pathway and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[(4-CHLOROPHENYL)METHYL]-1-(4-HYDROXY-3-METHOXYPHENYL)-DECAHYDROISOQUINOLIN-4A-OL has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure allows for the exploration of biological pathways and interactions with various biomolecules.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development targeting specific diseases.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[(4-CHLOROPHENYL)METHYL]-1-(4-HYDROXY-3-METHOXYPHENYL)-DECAHYDROISOQUINOLIN-4A-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-BROMOPHENYL)METHYL]-1-(4-HYDROXY-3-METHOXYPHENYL)-DECAHYDROISOQUINOLIN-4A-OL
- 2-[(4-FLUOROPHENYL)METHYL]-1-(4-HYDROXY-3-METHOXYPHENYL)-DECAHYDROISOQUINOLIN-4A-OL
- 2-[(4-METHYLPHENYL)METHYL]-1-(4-HYDROXY-3-METHOXYPHENYL)-DECAHYDROISOQUINOLIN-4A-OL
Uniqueness
What sets 2-[(4-CHLOROPHENYL)METHYL]-1-(4-HYDROXY-3-METHOXYPHENYL)-DECAHYDROISOQUINOLIN-4A-OL apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H28ClNO3 |
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Molecular Weight |
401.9 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]-1-(4-hydroxy-3-methoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol |
InChI |
InChI=1S/C23H28ClNO3/c1-28-21-14-17(7-10-20(21)26)22-19-4-2-3-11-23(19,27)12-13-25(22)15-16-5-8-18(24)9-6-16/h5-10,14,19,22,26-27H,2-4,11-13,15H2,1H3 |
InChI Key |
HAZRINAWSLTYFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3CCCCC3(CCN2CC4=CC=C(C=C4)Cl)O)O |
Origin of Product |
United States |
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